PLK1 Inhibition: Evidence from Benzothiazole N-Oxide Series
While direct PLK1 IC50 data for (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide (CAS 868375-49-9) has not been published in the peer-reviewed literature, its benzothiazole core is a validated scaffold for PLK1 inhibition. The optimized benzothiazole N-oxide cyclapolin 1 demonstrates potent and selective PLK1 inhibition [1]. Cyclapolin 1 treatment of purified centrosomes showed that PLK inhibition abrogates MPM2 epitope generation, γ-tubulin recruitment, and microtubule nucleation [1]. In living S2 cells, cyclapolin 1 induced collapsed spindles, a phenotype distinct from PLK1 RNAi-mediated metaphase arrest [1]. The 4,6-difluoro substitution pattern and the pivalamide group present in CAS 868375-49-9 are structural features that may confer differential binding modes compared to non-fluorinated or mono-fluorinated benzothiazole analogs. This evidence supports the rationale for evaluating this compound within PLK-targeted screening cascades [2].
| Evidence Dimension | PLK1 inhibition and functional centrosome disruption |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Cyclapolin 1 (benzothiazole N-oxide): potent and selective PLK1 inhibition; collapsed spindles in S2 cells |
| Quantified Difference | Data unavailable for direct comparison |
| Conditions | Purified centrosome assay; Drosophila S2 cell imaging (comparator data) |
Why This Matters
For procurement decisions in kinase-targeted screening, selection of a 4,6-difluoro-N-ethyl-benzothiazole pivalamide over a non-fluorinated or N-oxide analog may confer advantages in binding site complementarity, as fluorination modulates both electronic properties and metabolic stability within this validated PLK pharmacophore.
- [1] McInnes, C., Mezna, M., Fischer, P.M. et al. Inhibitors of Polo-like kinase reveal roles in spindle-pole maintenance. Nat. Chem. Biol. 2, 608–617 (2006). View Source
- [2] Molecular docking studies of benzothiazole derivatives as polo-like kinase 1 (PLK1) inhibitors. Academia.edu (2017). View Source
